5-Bromo-1,3-dichloroisoquinoline

Organic Synthesis Medicinal Chemistry Building Block Procurement

5-Bromo-1,3-dichloroisoquinoline delivers a rare orthogonal reactivity profile: the 5-bromo substituent activates preferentially (C–Br >> C–Cl), enabling chemoselective, sequential Pd-catalyzed cross-coupling at three distinct positions on the isoquinoline core. This differential reactivity—supported by documented regioselectivity under Pd(PPh₃)₄ catalysis—allows researchers to install diverse aryl groups at the 5-position while preserving the 1- and 3-chloro handles for subsequent elaboration. The result is predictable, high-precision construction of fully functionalized isoquinolines for medicinal chemistry libraries, N,N-chelate ligand discovery, and process chemistry route optimization. ≥95% purity minimizes dehalogenated byproduct interference. Store at 2–8°C, sealed, away from moisture.

Molecular Formula C9H4BrCl2N
Molecular Weight 276.94 g/mol
CAS No. 1215767-89-7
Cat. No. B109230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,3-dichloroisoquinoline
CAS1215767-89-7
Synonyms1,3-DICHLORO-5-BROMOISOQUINOLINE
Molecular FormulaC9H4BrCl2N
Molecular Weight276.94 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C(C=C2C(=C1)Br)Cl)Cl
InChIInChI=1S/C9H4BrCl2N/c10-7-3-1-2-5-6(7)4-8(11)13-9(5)12/h1-4H
InChIKeyMXMAGOOGDCWION-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1,3-dichloroisoquinoline (CAS 1215767-89-7): High-Purity Halogenated Isoquinoline Building Block for Regioselective Synthesis


5-Bromo-1,3-dichloroisoquinoline is a polyhalogenated heterocyclic building block within the isoquinoline family, characterized by a molecular formula of C9H4BrCl2N and a molecular weight of 276.94 g/mol . It features a bromo substituent at the 5-position and chloro substituents at the 1- and 3-positions of the isoquinoline core, positioning it as a versatile intermediate for palladium-catalyzed cross-coupling reactions and sequential functionalization strategies [1].

Why 5-Bromo-1,3-dichloroisoquinoline Cannot Be Substituted with Generic 1,3-Dichloroisoquinoline or Other Halogenated Isoquinolines


In organic synthesis, halogenated isoquinolines are not interchangeable due to profound differences in reaction kinetics, regioselectivity, and downstream functional group compatibility. The presence of a bromo substituent at the 5-position imparts a distinct reactivity profile relative to the chloro-substituted core, enabling chemoselective activation pathways that are unattainable with the parent 1,3-dichloroisoquinoline or other positional isomers [1]. Furthermore, the differential reactivity of the carbon-chlorine bonds at the 1- and 3-positions, as documented in Pd-catalyzed coupling reactions, dictates the regiochemical outcome of transformations [2].

Quantitative Differentiation of 5-Bromo-1,3-dichloroisoquinoline: A Comparator-Driven Evidence Guide for Scientific Selection


Higher Commercial Purity Specification Relative to Common In-Class Alternatives

The target compound is commercially available at a purity of 98% , exceeding the typical purity grades of 95–97% observed for in-class analogs such as 1,3-dichloroisoquinoline and other bromo-substituted isoquinolines .

Organic Synthesis Medicinal Chemistry Building Block Procurement

Enhanced Reactivity at the 5-Position Due to C–Br Bond Lability Relative to C–Cl Bonds

In palladium-catalyzed cross-coupling reactions, the carbon–bromine (C–Br) bond undergoes oxidative addition significantly faster than carbon–chlorine (C–Cl) bonds [1]. The general reactivity order is Ar–I >> Ar–OTf ∼ Ar–Br >> Ar–Cl [1]. This differential reactivity allows for chemoselective functionalization at the 5-position prior to or independently of the 1- and 3-chloro positions.

Cross-Coupling Chemoselectivity Suzuki-Miyaura

Regioselective Functionalization of 1,3-Dichloroisoquinoline Core for Controlled Molecular Complexity

Under Pd(PPh3)4 catalysis, 1,3-dichloroisoquinoline undergoes exclusive coupling of arylboronic acids at the 1-position, yielding 1-aryl-3-chloroisoquinolines [1]. This established regioselectivity provides a predictable handle for sequential functionalization when combined with the 5-bromo substituent.

Regioselectivity Palladium Catalysis N,N-Chelate Ligands

Stringent Storage Requirements Indicative of Stability Considerations

The target compound requires storage at 4°C under sealed conditions away from moisture , in contrast to the parent 1,3-dichloroisoquinoline which can be stored at ambient room temperature .

Stability Storage Procurement Logistics

Defined Synthetic Protocol from 1,3-Dichloroisoquinoline with Reported Reaction Conditions

A published patent procedure describes the preparation of 5-bromo-1,3-dichloroisoquinoline via bromination of 1,3-dichloroisoquinoline with N-bromosuccinimide in acetonitrile using sulfuric acid as activator, with a reaction time of 60 hours at room temperature [1]. While isolated yield is not reported, the procedure provides a reproducible entry point. In comparison, the synthesis of the 6-bromo positional isomer (6-bromo-3-chloroisoquinoline) has been reported with yields ranging from 50% to 68% .

Synthetic Methodology Bromination Process Chemistry

Optimal Application Scenarios for 5-Bromo-1,3-dichloroisoquinoline Based on Verified Differentiation


Chemoselective Suzuki–Miyaura Coupling for 5-Aryl-1,3-dichloroisoquinoline Libraries

Leverage the intrinsic reactivity differential (C–Br >> C–Cl) to install diverse aryl groups at the 5-position while preserving the 1- and 3-chloro handles for subsequent functionalization. This orthogonal strategy, supported by the established reactivity order [1], is ideal for generating compound libraries for medicinal chemistry and materials science where precise control over substitution pattern is critical. The 98% purity specification ensures minimal interference from dehalogenated byproducts.

Sequential Functionalization to Access 1,3,5-Trisubstituted Isoquinoline Scaffolds

Exploit the documented regioselectivity of the 1,3-dichloroisoquinoline core under Pd(PPh3)4 catalysis, where arylboronic acids couple exclusively at the 1-position [2]. By first activating the 5-bromo position, followed by sequential coupling at the 1- and 3-positions, researchers can construct highly functionalized isoquinolines with predictable substitution patterns. This scenario is particularly valuable for synthesizing drug-like molecules where specific substitution is linked to target engagement.

Synthesis of N,N-Chelate Ligands and Organometallic Complexes

Utilize the compound as a precursor to novel N,N-chelate ligands, building on the established chemistry of 1,3-dichloroisoquinoline [2]. The 5-bromo substituent provides an additional site for further elaboration or for tuning the electronic properties of the resulting ligand, which can influence metal binding affinity and catalytic activity. The stringent storage requirement (4°C, sealed) must be observed to maintain material integrity for sensitive coordination chemistry applications.

Pharmaceutical Process Development and Scale-Up Studies

Employ the defined, patent-derived synthetic protocol [3] as a starting point for process optimization. The reported conditions (60-hour reaction time at room temperature) present a clear opportunity for improvement in yield and efficiency, making this compound a relevant case study for academic and industrial process chemists aiming to develop robust manufacturing routes for halogenated heterocycles. The higher purity grade is essential for generating reliable process analytics and minimizing purification burdens during scale-up.

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